molecular formula C11H21NO4 B6275324 tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate CAS No. 2763756-10-9

tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate

Cat. No. B6275324
CAS RN: 2763756-10-9
M. Wt: 231.3
InChI Key:
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Description

Tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate (TBHMC) is a synthetic compound that has recently been used in a variety of laboratory experiments and scientific research applications. TBHMC is a tertiary amine, which is a type of organic compound that contains three alkyl or aryl substituents attached to a nitrogen atom. TBHMC has been studied for its chemical, biochemical, and physiological effects, as well as its potential applications in various scientific fields.

Mechanism of Action

Tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate is an amine that can act as a nucleophile in a variety of reactions. It can react with electrophiles, such as carbonyl compounds, to form amides, esters, and other derivatives. It can also react with alkyl halides to form alkyl amines. Additionally, tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate can act as a base and react with acids to form amines.
Biochemical and Physiological Effects
tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-allergic, and anti-microbial properties. Additionally, it has been shown to have anti-oxidant and anti-cancer properties. It has also been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is highly soluble in a variety of solvents, including water, methanol, and ethanol. Additionally, it is relatively stable and has a low toxicity. However, it is also relatively expensive and has a low boiling point, making it difficult to purify.

Future Directions

There are a number of potential future directions for tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate. One potential direction is to explore its potential applications in the synthesis of new pharmaceuticals and other biologically active compounds. Additionally, it could be used to study its biochemical and physiological effects in more detail. Additionally, it could be used to develop new methods for the synthesis of amines and other organic compounds. Finally, it could be used to develop new methods for the synthesis of heterocyclic compounds.

Synthesis Methods

Tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate can be synthesized via a three-step reaction. First, tert-butyl bromide and methyl oxetane are reacted in the presence of potassium carbonate to form a tert-butyl oxetane. Next, the tert-butyl oxetane is reacted with 2-ethanol in the presence of an acid catalyst to form the desired tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate. The reaction scheme is as follows:

Scientific Research Applications

Tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as chiral amines, β-amino alcohols, and amides. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiazoles, oxazoles, and isoxazoles. Additionally, tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate has been used in the synthesis of a variety of pharmaceuticals and other biologically active compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate involves the protection of the hydroxyl group in glycidol followed by the reaction with tert-butyl N-(chlorocarbonyl)carbamate to form the desired product.", "Starting Materials": [ "Glycidol", "tert-Butyl N-(chlorocarbonyl)carbamate", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in glycidol using methanol and sodium hydride to form 3-(methoxymethyl)oxetane.", "Step 2: Reaction of 3-(methoxymethyl)oxetane with tert-butyl N-(chlorocarbonyl)carbamate in the presence of sodium hydride and tetrahydrofuran to form tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate.", "Step 3: Purification of the product using diethyl ether and water." ] }

CAS RN

2763756-10-9

Molecular Formula

C11H21NO4

Molecular Weight

231.3

Purity

95

Origin of Product

United States

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